1-Bromo-3-chloro-4-iodo-2-methylbenzene
Description
1-Bromo-3-chloro-4-iodo-2-methylbenzene (CAS No. 1799612-41-1) is a halogenated aromatic compound with the molecular formula C₇H₅BrClI and a molecular weight of 331.38 g/mol . Its structure features bromine, chlorine, iodine, and a methyl group at positions 1, 3, 4, and 2 on the benzene ring, respectively.
Properties
IUPAC Name |
1-bromo-3-chloro-4-iodo-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClI/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVJQGQREQCKKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)I)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lithiation-Mediated Methylation and Halogenation
A widely cited route involves directed ortho-metalation (DoM) to install the methyl group and halogens sequentially. As demonstrated in the synthesis of analogous compounds (e.g., 1-bromo-3-fluoro-4-iodo-2-methylbenzene), n-butyllithium (n-BuLi) and diisopropylamine (DIPA) in tetrahydrofuran (THF)/hexane at −78°C facilitate deprotonation adjacent to electron-withdrawing groups (EWGs) such as bromine or iodine. For the target chloro derivative, the precursor 4-bromo-3-chloro-1-iodobenzene undergoes lithiation at the methyl-target position, followed by quenching with methyl iodide to yield the 2-methyl-substituted product.
Key reaction conditions :
-
Temperature: −78°C (to prevent side reactions)
-
Solvent: THF/hexane (1:1 v/v)
This method’s success hinges on the stability of the aryl lithium intermediate and the steric accessibility of the methyl insertion site.
Halogen Exchange and Compatibility
Diazotization and Halogenation Sequences
Bromination Post-Functionalization
Electrophilic bromination of pre-methylated and chlorinated intermediates presents challenges due to competing side reactions. Ring-deactivated substrates (e.g., 3-chloro-4-iodo-2-methylbenzene ) may undergo bromination using bromine (Br₂) in the presence of Lewis acids like iron(III) bromide (FeBr₃). However, over-bromination at the methyl-ortho position is a common issue, necessitating careful stoichiometric control.
Multi-Step Halogenation via Cross-Coupling
Ullmann-Type Iodination
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-chloro-4-iodo-2-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, iodine) can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The halogen atoms can be reduced to form the corresponding hydrogenated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and other nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the halogens.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include hydrogenated benzene derivatives.
Scientific Research Applications
1-Bromo-3-chloro-4-iodo-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloro-4-iodo-2-methylbenzene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with the nucleophile. The presence of multiple halogens and a methyl group can influence the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
Hazard Profile :
- H302 : Harmful if swallowed.
- H315 : Causes skin irritation.
- H319 : Causes serious eye irritation.
- H335 : May cause respiratory irritation .
Precautionary measures include avoiding inhalation (P261), wearing protective gloves (P280), and rinsing eyes (P305+P351+P338) upon exposure .
Comparison with Structurally Similar Compounds
The following table compares 1-Bromo-3-chloro-4-iodo-2-methylbenzene with analogous halogenated benzene derivatives, focusing on molecular properties, substituents, and hazards:
Note: 1-Bromo-3-chloro-4-iodobenzene lacks the methyl group present in the target compound.
Key Differences and Trends:
Substituent Effects: Iodine vs. Fluorine: The iodine atom in the target compound increases molecular weight significantly (331.38 vs. 238.47 g/mol for the fluoro analog) and likely enhances reactivity in cross-coupling reactions due to weaker C-I bonds .
Hazard Profiles :
- The target compound’s multi-halogenated structure correlates with broader hazards (oral, dermal, respiratory) compared to simpler derivatives like 1-Bromo-4-chlorobenzene, which primarily causes irritation .
- Compounds with fluorine (e.g., 2-Bromo-3-chloro-4-fluoro-1-methylbenzene) lack explicit GHS classifications but require immediate decontamination measures .
Physical Properties :
Research and Application Considerations
- Synthetic Utility : The iodine in this compound makes it valuable in Suzuki-Miyaura couplings, whereas fluoro or chloro analogs are more suited for electrophilic substitutions .
- Stability : Dark storage requirements for the target compound contrast with simpler halogenated benzenes, reflecting iodine’s photosensitivity .
- Toxicity: Multi-halogenated compounds generally exhibit higher toxicity, necessitating stringent handling protocols compared to mono- or di-halogenated derivatives .
Biological Activity
1-Bromo-3-chloro-4-iodo-2-methylbenzene, a halogenated aromatic compound, is of interest due to its potential biological activities and applications in medicinal chemistry. This compound, with the molecular formula CHBrClI, features multiple halogens that may influence its reactivity and biological interactions.
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Weight : 331.38 g/mol
- SMILES Notation : CC1=C(Cl)C(I)=CC=C1Br
Biological Activity Overview
This compound exhibits various biological activities, primarily related to its interactions with cytochrome P450 enzymes and its permeability across biological membranes.
Cytochrome P450 Interactions
Research indicates that this compound acts as an inhibitor for certain cytochrome P450 enzymes:
- CYP1A2 : Inhibitor
- CYP2C9 : Inhibitor
- CYP2C19 : Not an inhibitor
- CYP2D6 : Not an inhibitor
- CYP3A4 : Not an inhibitor
These interactions suggest that the compound may affect drug metabolism and efficacy, which is crucial for pharmacological applications .
Skin Permeation
The log Kp value for skin permeation is reported as -5.53 cm/s, indicating low permeability through the skin barrier. This characteristic is significant for topical formulations where skin absorption is desired .
Study 1: Inhibition of Cytochrome P450 Enzymes
In a study examining the inhibitory effects of various halogenated compounds on cytochrome P450 enzymes, this compound was identified as a potent inhibitor of CYP1A2 and CYP2C9. This suggests potential implications for drug-drug interactions in therapeutic contexts .
Study 2: Structure Activity Relationship (SAR)
A structure activity relationship analysis highlighted that the presence of multiple halogens significantly enhances the inhibitory activity against CYP enzymes. The specific arrangement of bromine, chlorine, and iodine in this compound was correlated with increased binding affinity to the enzyme active sites .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | CHBrClI |
| Molecular Weight | 331.38 g/mol |
| Log Kp (skin permeation) | -5.53 cm/s |
| CYP1A2 Inhibition | Yes |
| CYP2C9 Inhibition | Yes |
| CYP2C19 Inhibition | No |
| CYP2D6 Inhibition | No |
| CYP3A4 Inhibition | No |
Q & A
Q. What are the optimal synthetic routes for preparing 1-bromo-3-chloro-4-iodo-2-methylbenzene, and how do substituent positions influence halogenation sequences?
Methodological Answer: Synthesis typically involves sequential halogenation guided by directing effects. The methyl group (ortho/para-directing) facilitates initial bromination or chlorination, while iodine is introduced last due to steric and electronic challenges. For example:
- Methyl-directed bromination at position 2 (ortho to methyl).
- Chlorination at position 3 (meta to methyl, influenced by steric hindrance).
- Iodination at position 4 (para to methyl, leveraging electrophilic aromatic substitution). Use predictive tools like Reaxys or Pistachio databases to optimize reaction conditions (e.g., catalysts, solvents) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are overlapping signals resolved?
Methodological Answer:
- NMR : NMR identifies methyl protons (δ ~2.3–2.5 ppm) and aromatic protons (split by substituents). NMR distinguishes halogenated carbons (e.g., C-I at ~90–100 ppm).
- Mass Spectrometry : High-resolution MS confirms molecular weight (M ≈ 330–340 g/mol) and isotopic patterns (Br/Cl/I).
- X-ray Crystallography : Resolves spatial arrangement of heavy atoms (I, Br, Cl) . Overlapping signals are deconvoluted using 2D NMR (e.g., COSY, HSQC) or computational simulations (e.g., ACD/Labs).
Q. How does the methyl group influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer: The methyl group stabilizes intermediates via hyperconjugation, enhancing regioselectivity in Suzuki or Ullmann couplings. For example:
- The iodine substituent (excellent leaving group) preferentially participates in Pd-catalyzed couplings.
- Steric hindrance from the methyl group may slow reactions at position 2, favoring modifications at position 4. Monitor reaction progress via TLC or GC-MS, adjusting ligands (e.g., PPh) to improve yields .
Advanced Research Questions
Q. How can competing reaction pathways (e.g., dehalogenation vs. coupling) be controlled during functionalization?
Methodological Answer:
- Thermodynamic Control : Use low temperatures (-20°C) to suppress dehalogenation (common with iodides).
- Catalyst Tuning : Employ Pd/Cu systems to favor oxidative addition over β-hydride elimination.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states for coupling. Validate pathway dominance using kinetic studies (e.g., stopped-flow UV-Vis) .
Q. What computational strategies predict regioselectivity in electrophilic substitution reactions for this compound?
Methodological Answer:
- DFT Calculations : Gaussian or ORCA software models charge distribution and Fukui indices to identify reactive sites. For example, the para position to methyl (C-4) is highly electrophilic.
- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (halogens) and nucleophilic attack sites. Cross-reference predictions with experimental substituent directing effects .
Q. How do steric and electronic factors affect the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Studies : Expose the compound to pH 1–13 buffers at 40–60°C for 1–4 weeks. Monitor degradation via HPLC (e.g., loss of iodine at high pH).
- Thermogravimetric Analysis (TGA) : Quantify decomposition thresholds (e.g., >150°C for iodide loss).
- Moisture Sensitivity : Karl Fischer titration to assess hygroscopicity, which may accelerate hydrolysis of C-I bonds .
Q. How can conflicting crystallographic and spectroscopic data be reconciled during structural validation?
Methodological Answer:
- Multi-Technique Validation : Compare X-ray data (bond lengths, angles) with computed structures (Mercury Software).
- Dynamic NMR : Resolve conformational flexibility (e.g., methyl rotation) that may cause spectral discrepancies.
- Database Cross-Checking : Use PubChem or NIST Chemistry WebBook to verify spectral signatures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
